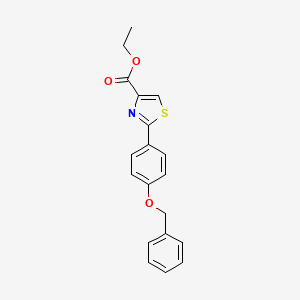

2-(4-Benzyloxy-phenyl)-thiazole-4-carboxylic acid ethyl ester

Description

2-(4-Benzyloxy-phenyl)-thiazole-4-carboxylic acid ethyl ester (CAS: 885279-35-6) is a thiazole derivative characterized by a benzyloxy-substituted phenyl ring at the 2-position of the thiazole core and an ethyl ester group at the 4-position. This compound is synthesized via methods involving peptide coupling or cyclization reactions, as inferred from analogous thiazole syntheses described in the literature . It is commonly used as a pharmaceutical intermediate or building block in medicinal chemistry, with a reported purity of 95% .

Properties

IUPAC Name |

ethyl 2-(4-phenylmethoxyphenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3S/c1-2-22-19(21)17-13-24-18(20-17)15-8-10-16(11-9-15)23-12-14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYPUMOEQHJTTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695902 | |

| Record name | Ethyl 2-[4-(benzyloxy)phenyl]-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885279-35-6 | |

| Record name | Ethyl 2-[4-(phenylmethoxy)phenyl]-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[4-(benzyloxy)phenyl]-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation Reaction

- Reactants: 4-hydroxythiobenzamide and ethyl bromopyruvate

- Conditions: Reflux in ethanol for approximately 4 hours

- Product: Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate

This step forms the thiazole ring through condensation, which is fundamental for the target compound's structure.

O-Alkylation

- Starting Material: Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate

- Alkylating Agent: Benzyl bromide

- Solvent: Dimethylformamide (DMF)

- Temperature: 80 °C

- Duration: Until completion of reaction (typically several hours)

This step introduces the benzyloxy group at the para position of the phenyl ring by alkylation of the hydroxy group, yielding 2-(4-Benzyloxyphenyl)thiazole-4-carboxylic acid ethyl ester.

Purification

- Method: Silica gel column chromatography

- Verification: Thin-layer chromatography (TLC) for purity check

Purification ensures removal of unreacted starting materials and side products, yielding the pure ester compound.

Characterization and Confirmation

The synthesized compound is characterized by multiple analytical techniques to confirm its structure and purity:

| Technique | Observations/Details |

|---|---|

| Fourier-transform infrared spectroscopy (FTIR) | Strong broad absorption at 1603–1629 cm⁻¹ (C=O stretch) and aromatic C-H stretches at 3079–3088 cm⁻¹ |

| Proton Nuclear Magnetic Resonance (¹H NMR) | Thiazole ring protons as singlets around 7.75–8.01 ppm; 1,4-disubstituted benzene ring protons as two doublets at ~7.88 ppm |

| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) | Phenyl signals at 115.3–160.7 ppm; carbonyl carbons at ~162 ppm |

| High-resolution Mass Spectrometry (HRMS) | Molecular ion peaks consistent with expected molecular formula |

| X-ray Crystallography | Confirms molecular geometry and crystal system (monoclinic or triclinic) |

These analyses collectively confirm the successful synthesis of the target compound.

Research Findings on Synthetic Efficiency and Structural Analysis

The synthetic route described has been applied to prepare derivatives of 2-phenylthiazole compounds, including the target this compound, with high yields and purity. The crystal structures obtained via X-ray diffraction reveal important bond lengths and angles consistent with expected thiazole and ester functionalities, supporting the proposed synthetic pathway.

Hirshfeld surface analysis of related derivatives shows significant intermolecular interactions such as C–H···O hydrogen bonding, which may influence the compound’s stability and reactivity. These insights are valuable for optimizing reaction conditions and understanding the compound’s behavior in solid-state applications.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reactants/Conditions | Product/Outcome |

|---|---|---|---|

| 1 | Condensation | 4-hydroxythiobenzamide + ethyl bromopyruvate, reflux in EtOH (4 h) | Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate |

| 2 | O-Alkylation | Compound from step 1 + benzyl bromide, DMF, 80 °C | 2-(4-Benzyloxyphenyl)thiazole-4-carboxylic acid ethyl ester |

| 3 | Purification | Silica gel column chromatography | Pure target compound |

Chemical Reactions Analysis

Types of Reactions: 2-(4-Benzyloxy-phenyl)-thiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form thiazolone derivatives.

Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the benzyloxy-phenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.

Major Products Formed:

Thiazolone Derivatives: Resulting from oxidation reactions.

Thiazolidine Derivatives: Resulting from reduction reactions.

Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

2-(4-Benzyloxy-phenyl)-thiazole-4-carboxylic acid ethyl ester, also known as this compound, is a chemical compound with the CAS No. 885279-35-6 . It has the molecular formula C19H17NO3S and a molecular weight of 339.41 .

Applications

this compound is used as a pharmaceutical agent due to its antimicrobial, antiviral, and anticancer properties . Studies have also explored its potential in other applications:

- Cholinesterase Inhibitors Some 2-phenylthiazole derivatives, including those related to 2-(4-Benzyloxyphenyl)-thiazole-4-carboxylic acid ethyl ester, have been evaluated as cholinesterase inhibitors. For example, one derivative showed acetylcholinesterase inhibition activity with an IC50 value of 8.86 μM and butyrylcholinesterase inhibition activity with an IC50 value of 1.03 μM .

- Anticancer Research Thiazole derivatives, including TPP-thiazole derivatives, have been investigated for their anticancer activities by targeting mitochondria. These compounds have shown to inhibit cancer cell lines and restrain ATP production of cancer cells . Studies have shown that these molecules can lead to increased reactive oxygen species (ROS) levels, impaired mitochondrial membrane potential, and increased apoptosis and necrosis in cancer cells .

- ATGL Inhibitors It can be used as an inhibitor of adipose triglyceride lipase (ATGL), potentially useful in treating lipid metabolism disorders such as obesity, non-alcoholic fatty liver disease, and type 2 diabetes .

- Preparation of 2-phenylthiazole derivative The compound can be used in the preparation of 2-(4-(benzyloxy)phenyl)-N-(2-(piperidine-1-yl)ethyl)thiazole-4-formamide, which has acetylcholin esterase inhibiting activity, and can be used for preparing functional food or medicines for resisting Alzheimer's disease .

Mechanism of Action

The mechanism by which 2-(4-Benzyloxy-phenyl)-thiazole-4-carboxylic acid ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes. In anticancer research, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Variations and Key Properties

Structural and Functional Insights

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in 78979-64-3) may enhance electrophilic reactivity compared to electron-donating groups like benzyloxy (-OBn) in the target compound. This influences their utility in further derivatization .

- Steric Considerations : Bulky substituents (e.g., -CF₃ in 132089-39-5) could affect binding in biological targets or catalytic reactions .

- Safety Profiles: The 4-fluoro analog (132089-35-1) is explicitly noted as harmful via inhalation, skin contact, or ingestion, suggesting similar hazards for the target compound .

Biological Activity

2-(4-Benzyloxy-phenyl)-thiazole-4-carboxylic acid ethyl ester (CAS No: 885279-35-6) is a thiazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C19H17NO3S

- Molecular Weight : 339.41 g/mol

- Structural Features : The compound features a thiazole ring, a benzyloxy group, and an ethyl ester functional group, which contribute to its biological activity.

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Research indicates that specific modifications to the thiazole ring can enhance activity against various pathogens. For example, studies have shown that thiazole derivatives exhibit significant antibacterial and antifungal activities, potentially through inhibition of key metabolic pathways in microorganisms .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. A series of thiazole compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Results indicated that modifications at the phenyl ring significantly impacted cytotoxicity, with some derivatives showing IC50 values in the low micromolar range against human cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | HeLa | 5.2 |

| 2 | MCF-7 | 3.8 |

| 3 | A549 | 7.1 |

Antimalarial Activity

Recent studies have explored the antimalarial effects of thiazole derivatives, including those similar to this compound. Compounds were tested against Plasmodium falciparum strains, revealing promising results. The structure-activity relationship indicated that electron-withdrawing groups at specific positions on the phenyl ring enhanced antimalarial potency .

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

- Electron-withdrawing groups at the ortho position on the phenyl ring improve biological activity.

- Non-bulky substituents tend to favor higher potency.

- The presence of an ethyl ester group is crucial for maintaining solubility and enhancing bioavailability in biological systems .

Study 1: Anticancer Evaluation

A study conducted on a series of thiazole derivatives demonstrated that compounds with specific substitutions showed remarkable activity against breast cancer cells (MCF-7). The study indicated that compounds with a benzyloxy substitution exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, several thiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited significant inhibition zones, indicating their potential as antimicrobial agents .

Q & A

Q. What are the established synthetic routes for preparing 2-(4-benzyloxy-phenyl)-thiazole-4-carboxylic acid ethyl ester?

A common method involves condensation of substituted aminothiophenol derivatives with diethyl oxalate. For example, ethyl 2-benzothiazolecarboxylate analogs are synthesized via condensation of 2-aminobenzenethiol with diethyl oxalate . Adapting this approach, 4-benzyloxy-substituted aniline derivatives could serve as starting materials, followed by cyclization with diethyl oxalate and sulfur to form the thiazole ring. Optimization of stoichiometry and reaction time is critical to minimize byproducts.

Q. What spectroscopic techniques are recommended for characterizing this compound?

Structural confirmation requires a combination of techniques:

- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and ester functionality.

- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS or HRMS).

- Infrared (IR) spectroscopy to identify carbonyl (C=O) and ether (C-O-C) stretches . Cross-referencing with analogous compounds, such as ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate, ensures accurate peak assignment .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of thiazole ring formation?

Systematic optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance cyclization efficiency .

- Catalyst screening : Lewis acids like ZnCl₂ or Bi(OTf)₃ may accelerate ring closure .

- Temperature control : Moderate heating (80–100°C) balances reaction rate and side-product formation. Parallel monitoring via TLC or HPLC ensures real-time adjustment of parameters .

Q. How to address discrepancies in spectral data during structural elucidation?

Contradictory NMR or MS signals can arise from conformational flexibility or impurities. Strategies include:

Q. What strategies are effective in analyzing the compound's stability under different storage conditions?

Stability studies should assess:

- Hydrolytic degradation : Monitor ester hydrolysis in aqueous buffers (pH 1–12) via HPLC .

- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures.

- Light sensitivity : UV-vis spectroscopy tracks photodegradation under accelerated light exposure . Storage in inert atmospheres (argon) and low temperatures (−20°C) is recommended for long-term preservation .

Methodological Considerations

- Synthetic Route Validation : Compare yields and purity across multiple methods, such as Hantzsch thiazole synthesis versus palladium-catalyzed coupling .

- Contradiction Resolution : For conflicting bioactivity data (e.g., enzyme inhibition vs. activation), conduct dose-response assays and validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.